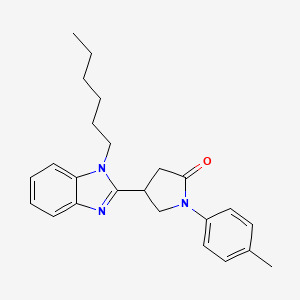![molecular formula C24H17ClN4OS B11057644 6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11057644.png)
6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dihydrobenzofuran moiety, and a triazolothiadiazine core
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step reactions. The synthetic route often starts with the preparation of the dihydrobenzofuran intermediate, followed by the introduction of the chlorophenyl group and the formation of the triazolothiadiazine ring. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.
Cyclization: The triazolothiadiazine ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolothiadiazine core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other triazolothiadiazine derivatives, 6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its combination of a chlorophenyl group and a dihydrobenzofuran moiety. Similar compounds include other triazolothiadiazine derivatives with different substituents, such as:
- 6-(4-methylphenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(4-nitrophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Properties
Molecular Formula |
C24H17ClN4OS |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-(2-phenyl-2,3-dihydro-1-benzofuran-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C24H17ClN4OS/c25-19-10-8-15(9-11-19)20-14-31-24-27-26-23(29(24)28-20)18-7-6-17-12-21(30-22(17)13-18)16-4-2-1-3-5-16/h1-11,13,21H,12,14H2 |
InChI Key |
WYPSVJZMLKIFRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2)C3=NN=C4N3N=C(CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11057561.png)
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11057568.png)
![4-{(E)-[(acetyloxy)imino]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B11057573.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057576.png)
![1-Ethanone, 2-[1-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-1-phenyl-](/img/structure/B11057578.png)

![Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate](/img/structure/B11057588.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11057593.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-hydroxypropyl)-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057595.png)
![6-(3-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057602.png)
![Methyl 2-[(methylsulfonyl)-4-nitro-2-phenoxyanilino]acetate](/img/structure/B11057608.png)
![4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11057620.png)
![3-(2-chlorobenzyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057621.png)
![5-([(4-Methoxyphenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11057628.png)
